molecular formula C9H16N4O2S B3376062 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1170622-94-2

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No. B3376062
CAS RN: 1170622-94-2
M. Wt: 244.32 g/mol
InChI Key: VPDZENSIHRIXHR-UHFFFAOYSA-N
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Description

“1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine” is a chemical compound with the IUPAC name 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine . It has a molecular weight of 244.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 244.32 . More specific physical and chemical properties are not detailed in the retrieved sources.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its potential toxicity, which can affect the reliability of the experimental results.

Future Directions

There are several future directions for the research on 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. One of the main directions is the development of more potent analogs that can exhibit higher inhibitory activity against specific enzymes. Additionally, the compound can be further studied for its potential applications in other research fields such as materials science and catalysis. Finally, the compound can be studied for its potential toxicity, which can provide valuable information for its safe use in various applications.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its inhibitory activity against various enzymes, making it a potential candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential toxicity, which can provide valuable information for its safe use in various applications.

Scientific Research Applications

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDZENSIHRIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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